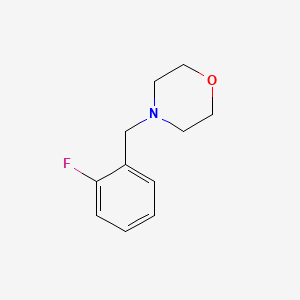

4-(2-Fluorobenzyl)morpholine

説明

Strategic Significance of the Morpholine (B109124) Scaffold in Contemporary Organic and Medicinal Chemistry Research

The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. This unique combination of features has established it as a "privileged scaffold" in medicinal chemistry. dntb.gov.uanih.govnih.gov Its prevalence in numerous approved and experimental drugs stems from its advantageous physicochemical, metabolic, and biological properties. nih.govsci-hub.se

One of the primary advantages of the morpholine moiety is its ability to improve the pharmacokinetic profile of a molecule. dntb.gov.uanih.govresearchgate.net It often enhances aqueous solubility and can form hydrogen bonds through its oxygen atom, which can be crucial for target engagement. researchgate.net The presence of the morpholine ring can increase the potency of a compound and contribute to desirable drug-like properties. nih.govresearchgate.net

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. nih.govsci-hub.se It can be easily introduced into molecules as a secondary amine reagent or constructed through various established synthetic methodologies. sci-hub.se This synthetic accessibility allows for the creation of large libraries of morpholine-containing compounds for drug discovery programs. nih.gov The scaffold itself can be a key part of a pharmacophore, interacting directly with biological targets like enzymes and receptors, or it can serve as a framework for positioning other functional groups to achieve specific biological activities. nih.govsci-hub.se Consequently, morpholine and its derivatives have been investigated for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. dntb.gov.ua

Mechanistic Implications of Fluorine Substitution in Benzyl (B1604629) Moieties: Focus on the 2-Fluorobenzyl Isomer

The introduction of fluorine into organic molecules is a widely used strategy in drug design to modulate a compound's properties. tandfonline.com Fluorine is the most electronegative element and is relatively small (van der Waals radius of 1.47 Å), making it a bioisostere of a hydrogen atom (1.20 Å). tandfonline.com This means it can often replace hydrogen without causing significant steric hindrance, yet its powerful electron-withdrawing nature can profoundly alter a molecule's electronic properties, stability, and binding affinity. tandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a site of metabolic attack with fluorine can block oxidative metabolism, thereby increasing the compound's metabolic stability and bioavailability. tandfonline.comresearchgate.net

Altered Physicochemical Properties: Fluorine's high electronegativity can change the electron distribution across a molecule. tandfonline.com This can impact the acidity or basicity (pKa) of nearby functional groups, which can be critical for improving bioavailability. tandfonline.com It also increases lipophilicity, which can enhance the transport of a drug across biological membranes. researchgate.net

Enhanced Binding Affinity: The C-F bond can participate in favorable electrostatic and dipole interactions with protein targets, enhancing binding affinity. tandfonline.com The substitution of fluorine for hydrogen is a common tactic to improve how strongly a ligand binds to its target receptor or enzyme. tandfonline.com

The specific position of the fluorine atom on the benzyl ring is crucial. In the case of 4-(2-Fluorobenzyl)morpholine , the fluorine is at the ortho position. This placement can have distinct conformational and electronic effects. The ortho-fluoro group can influence the orientation of the benzyl ring relative to the morpholine moiety, potentially locking it into a conformation that is optimal for binding to a biological target. This ortho-substitution can enhance interactions with target enzymes or receptors through optimized electronic and spatial effects.

Overview of Research Trajectories for this compound and Closely Related Analogues in Chemical Biology

Research into this compound and its analogues is part of a broader effort to explore how the combination of the morpholine scaffold and fluorinated aromatic rings can lead to novel bioactive compounds. While specific research on the 2-fluoro isomer is often part of larger studies on fluorobenzyl morpholine derivatives, the general research trajectories provide context for its potential applications.

The primary areas of investigation for these types of compounds include:

Anticancer Activity: Many morpholine derivatives have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net For instance, studies on related fluorobenzyl cyclotriphosphazene (B1200923) derivatives, which incorporate a fluorobenzylamino moiety, have shown antiproliferative and antimigrative activities against various cancer cell lines, including prostate, breast, and colon cancer. nih.gov The substitution pattern on the aromatic ring is often a key determinant of activity. mdpi.com

Antimicrobial and Antifungal Activity: The morpholine scaffold is a known component of antimicrobial agents. researchgate.net Research on compounds like 4-{2-[5-(4-Fluoro-phenyl)- dntb.gov.uanih.govontosight.aioxadiazol-2-ylsulfanyl]-ethyl}-morpholine has demonstrated notable anti-tubercular and antimicrobial activity. researchgate.net Similarly, fully substituted 4-fluorobenzyl-spiro(N/O)cyclotriphosphazenes have been investigated for their antibacterial and antifungal properties. nih.gov

Enzyme Inhibition: The structural features of fluorobenzyl morpholines make them candidates for enzyme inhibitors. The morpholine ring can establish key interactions in an active site, while the fluorobenzyl group can enhance binding affinity and provide specificity. These compounds serve as valuable tools in chemical biology for studying protein-ligand interactions and enzyme mechanisms.

Central Nervous System (CNS) Applications: The ability of fluorine substitution to increase lipophilicity and potentially cross the blood-brain barrier makes these compounds interesting for developing treatments for neurological disorders.

The synthesis of various fluorobenzyl morpholine analogues, such as those with the fluorine at the 4-position or with additional functional groups, allows for the systematic exploration of structure-activity relationships (SAR). ontosight.ainih.gov These studies help to identify which structural features are most important for a desired biological effect, guiding the design of more potent and selective therapeutic agents. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Fluorobenzyl Morpholine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | C₁₂H₁₇FN₂O | 224.27 | nih.gov |

| 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid | C₁₂H₁₄FNO₃ | 239.24 | |

| 4-Fluoro-3-(morpholin-4-yl)aniline | C₁₀H₁₃FN₂O | Not specified | |

| 2-[(4-fluorobenzyl) amino]-1-(morpholin-4-yl) ethanone | C₁₃H₁₇FN₂O₂ | 252.00 | nih.gov |

Table 2: Reported Biological Activities of Related Morpholine Derivatives

| Compound Class/Derivative | Biological Activity | Target/Model System | Reference |

| 4-Fluorobenzyl-spiro(N/O)cyclotriphosphazenes | Antiproliferative, Antimigrative, Antibacterial, Antifungal | PC3, MCF7, HT29 cancer cell lines; G(+)/G(-) bacteria & fungi | nih.gov |

| 4-{2-[5-(4-Fluoro-phenyl)- dntb.gov.uanih.govontosight.aioxadiazol-2-ylsulfanyl]-ethyl}-morpholine | Anti-tubercular, Antimicrobial | Mycobacterium tuberculosis, various bacteria | researchgate.net |

| 4-(4-Fluorophenyl)-1,2,4-triazole derivatives with morpholine | Anti-proliferative | HePG-2, MCF-7, PC-3, HCT-116 cancer cell lines | mdpi.com |

| Morpholine-acetamide derivatives | Carbonic anhydrase inhibition, Anticancer | Carbonic anhydrase, HIF-1α protein | nih.gov |

| 3-Fluoro morpholino derivatives | Biofilm inhibition | Staphylococcus aureus |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(2-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLSNWYPBSQSPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 2 Fluorobenzyl Morpholine Structures

Reactivity of the Morpholine (B109124) Nitrogen and Ring System

The morpholine moiety contains a tertiary nitrogen atom which is the primary center of basicity and nucleophilicity in the molecule. The presence of the ether oxygen atom within the morpholine ring withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar piperidines. wikipedia.orgatamanchemicals.comatamankimya.com Nevertheless, the nitrogen's lone pair of electrons readily participates in a variety of chemical reactions typical of tertiary amines.

Salt Formation: As a base, the morpholine nitrogen reacts with acids to form the corresponding morpholinium salts. For example, treatment with hydrochloric acid yields 4-(2-fluorobenzyl)morpholinium chloride. wikipedia.org

Quaternization: The nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an SN2 reaction to form quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and adds a new alkyl substituent to the nitrogen.

N-Oxide Formation: The tertiary amine can be oxidized to form a morpholine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA).

The morpholine ring itself is generally stable and resistant to ring-opening reactions under standard conditions due to the low ring strain of the six-membered heterocycle.

| Reaction Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Salt Formation | Acids (e.g., HCl, H₂SO₄) | Morpholinium Salt | Protonation of the tertiary nitrogen. |

| Quaternization | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salt | N-alkylation via SN2 reaction. |

| N-Oxidation | Oxidants (e.g., H₂O₂, m-CPBA) | Morpholine N-Oxide | Oxidation of the tertiary nitrogen. |

Reactions Involving the Fluorobenzyl Substituent

The fluorobenzyl portion of the molecule offers several avenues for chemical modification, including reactions on the aromatic ring and at the benzylic carbon.

Direct nucleophilic aromatic substitution (SNAr) to replace the fluorine atom on the benzene (B151609) ring is generally unfavorable. The carbon-fluorine bond in aryl fluorides is very strong, and the SNAr mechanism requires the aromatic ring to be significantly electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (fluorine). libretexts.orgwikipedia.org In 4-(2-fluorobenzyl)morpholine, the morpholinomethyl substituent is not a strong electron-withdrawing group, and therefore, the ring is not sufficiently activated for SNAr to occur under standard conditions.

The benzene ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is determined by the directing effects of the existing substituents: the fluorine atom and the morpholinomethyl group (-CH₂-morpholine). pressbooks.pub

Fluorine (at C2): Fluorine is an anomaly among halogens. While it is a deactivating group due to its strong inductive electron-withdrawing effect, it is an ortho, para-director because its lone pairs can be donated via resonance to stabilize the cationic intermediate (the sigma complex). pressbooks.pubunizin.org It directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

Morpholinomethyl group (at C1): This group is considered a type of alkyl group. Alkyl groups are weakly activating and are ortho, para-directors due to their electron-donating inductive effect, which helps stabilize the sigma complex. libretexts.orglibretexts.org It directs incoming electrophiles to the C6 (ortho) and C4 (para) positions.

| Substituent | Position | Effect on Reactivity | Directing Effect | Favored Positions for E+ |

|---|---|---|---|---|

| -F | C2 | Weakly Deactivating | Ortho, Para | C3, C5 |

| -CH₂-Morpholine | C1 | Weakly Activating | Ortho, Para | C4, C6 |

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation.

The methylene (B1212753) (-CH₂-) group is known as the benzylic position. The C-H bonds at this position are significantly more reactive than those of a typical alkane. ucalgary.ca This enhanced reactivity is due to the resonance stabilization of the radical, carbocation, or carbanion intermediates that can form at this site, where the charge or unpaired electron is delocalized into the adjacent aromatic ring. chemistrysteps.comlibretexts.orgyoutube.com

Free-Radical Halogenation: Alkylbenzenes can be halogenated exclusively at the benzylic position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). chemistrysteps.comlibretexts.org This reaction would convert this compound into 4-(bromo(2-fluorophenyl)methyl)morpholine.

Oxidation: The benzylic position is susceptible to oxidation. youtube.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the benzylic carbon completely to a carboxylic acid. chemistrysteps.com This reaction would cleave the bond between the benzylic carbon and the morpholine nitrogen, yielding 2-fluorobenzoic acid as the primary product from the aromatic portion.

| Reaction Type | Reagent(s) | Product | Key Feature |

|---|---|---|---|

| Free-Radical Bromination | NBS, radical initiator | Benzylic bromide derivative | Selective for the benzylic C-H bond. libretexts.org |

| Benzylic Oxidation | KMnO₄ or Na₂Cr₂O₇, heat, H⁺ | 2-Fluorobenzoic acid | Cleavage of the benzylic C-N bond. chemistrysteps.com |

Oxidation and Reduction Reactions of Fluorobenzyl Morpholine Derivatives

The this compound structure has multiple sites that can undergo oxidation or reduction.

Oxidation: As previously discussed (Sections 3.1 and 3.2.3), both the morpholine nitrogen and the benzylic carbon are susceptible to oxidation. Oxidation with reagents like H₂O₂ would likely favor the formation of the N-oxide, while stronger reagents like KMnO₄ would lead to oxidative cleavage at the benzylic position to form 2-fluorobenzoic acid. chemistrysteps.com The choice of oxidant and reaction conditions determines the outcome.

Reduction: The aromatic ring is generally resistant to reduction due to its inherent stability. Catalytic hydrogenation of the benzene ring requires harsh conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. Such conditions might also lead to the cleavage (hydrogenolysis) of the C-N bond at the benzylic position. A Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) could potentially reduce the fluorobenzene (B45895) ring, but the reaction's regioselectivity would be influenced by both the fluoro and alkyl substituents.

Development of Diverse Chemical Libraries through Systematic Derivatization

The morpholine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.nete3s-conferences.org Its favorable physicochemical properties often improve the pharmacokinetic profile of drug candidates. Consequently, scaffolds like this compound are valuable starting points for the synthesis of diverse chemical libraries aimed at drug discovery. acs.orgchemrxiv.org

Systematic derivatization can be employed to explore the chemical space around this core structure. nih.gov The various reactive handles on the molecule allow for a combinatorial approach to library synthesis:

Aromatic Ring Functionalization: A range of electrophiles can be introduced onto the benzene ring via EAS reactions (as described in 3.2.2) to probe the effect of different substituents on biological activity.

Benzylic Position Modification: After initial functionalization (e.g., benzylic bromination), the benzylic position can be further modified through nucleophilic substitution reactions, introducing a variety of new functional groups.

Morpholine Nitrogen Derivatization: While the nitrogen is already substituted, quaternization can be used to introduce a permanent positive charge, which can be useful for targeting certain biological receptors.

By systematically altering these positions, large libraries of related compounds can be generated and screened for desired biological activities, demonstrating the utility of this compound as a versatile building block in medicinal chemistry. nih.govchemrxiv.org

Applications in Advanced Chemical and Biological Research

Role as Key Intermediates in Complex Organic Synthesis

The structural framework of 4-(2-Fluorobenzyl)morpholine makes it a valuable building block in the construction of more elaborate molecular architectures. The morpholine (B109124) ring can act as a directing group or be incorporated as a core structural element, while the 2-fluorobenzyl moiety can influence reactivity and introduce specific steric and electronic properties crucial for biological interactions.

Precursors for Advanced Heterocyclic Systems

N-substituted morpholines are widely utilized as precursors in the synthesis of complex heterocyclic systems, which are foundational to many pharmacologically active molecules. The morpholine unit can be a starting point for constructing fused ring systems and other advanced scaffolds through various synthetic strategies, including multicomponent reactions (MCRs) and cyclization cascades.

For instance, morpholinylchalcones have been employed as key intermediates for the synthesis of pyridopyrimidines and triazolopyridopyrimidines, classes of compounds evaluated for their anticancer activities. Similarly, reductive or oxidative heterocyclization of N-aryl morpholine derivatives has been shown to produce condensed systems like 3,4-dihydro-1H-benzo nih.govamazonaws.comimidazo[2,1-c] nih.govnih.govoxazines. Although direct examples commencing with this compound are not extensively documented in current literature, its structure is amenable to analogous transformations. The presence of the benzyl (B1604629) group allows for its use in reactions that build upon the morpholine core, leading to diverse heterocyclic structures such as substituted quinoxalines, which have been investigated as potential antitumor agents nih.govacs.org. The de novo synthesis of substituted morpholines via MCRs further highlights the utility of this class of compounds in generating molecular diversity for drug discovery acs.org.

Building Blocks for Chiral Molecules in Medicinal Chemistry

Chiral morpholine derivatives are highly sought-after intermediates in medicinal chemistry due to their prevalence in numerous drug candidates. The development of asymmetric catalytic methods to synthesize enantiomerically pure morpholines has become a significant area of research nih.gov. Strategies such as the asymmetric hydrogenation of dehydromorpholines provide access to a variety of 2-substituted chiral morpholines with high enantioselectivity rsc.org.

These chiral scaffolds are crucial for producing molecules with specific stereochemistry, which is often essential for potent and selective interaction with biological targets. While specific applications of this compound in asymmetric synthesis are not prominently detailed, its structure is analogous to intermediates used in the synthesis of chiral pharmaceutical compounds. For example, practical, large-scale syntheses have been developed for chiral 4-benzylmorpholin-2-yl derivatives that serve as key starting materials for investigational drug candidates semanticscholar.org. The synthesis of conformationally rigid and substituted morpholine congeners often relies on stereocontrolled processes where the N-substituent can play a role in directing the stereochemical outcome acs.orgnih.gov.

Investigations in Ligand Design and Coordination Chemistry

The morpholine moiety contains both nitrogen and oxygen atoms that can act as donor sites, making it a viable ligand for coordinating with metal ions. The nitrogen atom, being part of a secondary amine framework (after considering the N-benzyl substitution), is the primary site for coordination. N-substituted morpholine derivatives have been incorporated into more complex ligand structures, such as Schiff bases, which can form stable complexes with a variety of transition metals, including Zn(II), Cu(II), Ni(II), and Ag(I) bohrium.comresearchgate.net.

Biological Target Modulation Studies

The this compound scaffold and its derivatives are of significant interest in medicinal chemistry for their potential to interact with and modulate the activity of various biological targets, including enzymes and receptors.

Enzyme Inhibition Research

The morpholine ring is a common feature in many enzyme inhibitors, where it can contribute to binding affinity and confer favorable pharmacokinetic properties.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes nih.gov. Inhibition of these enzymes is a therapeutic strategy for conditions like glaucoma and edema wikipedia.orgdrugbank.comtaylorandfrancis.com. While there is no specific research detailing the inhibition of carbonic anhydrase by this compound, the broader class of morpholine-containing sulfonamides and other derivatives has been explored for this activity.

Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132) wikipedia.org. Inhibitors of AChE are used in the treatment of Alzheimer's disease to manage cognitive symptoms nih.govnih.govdrugs.com. Morpholine-based chalcones have been investigated as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE, suggesting that the morpholine scaffold can be incorporated into molecules targeting this enzyme class nih.gov.

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer nih.govmdpi.com. Consequently, CDK inhibitors are a major focus of anticancer drug development nih.govresearchgate.net. The purine (B94841) scaffold is common among CDK inhibitors, and modifications often include amine substituents to enhance binding and selectivity acs.org. Although this compound itself has not been reported as a CDK inhibitor, its structural elements could be incorporated into larger molecules designed to target the ATP-binding site of these kinases.

Cyclooxygenase (COX) Enzymes: COX enzymes are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govstanford.edu. COX-2 selective inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs wikipedia.org. While direct inhibition by this compound is not documented, molecules containing a fluorobenzyl group have been explored within other heterocyclic systems, such as 1,2,4-triazoles, for their potential role in COX inhibition nih.gov.

Receptor Binding and Ligand Affinity Studies

The structural features of this compound make it a candidate for investigation as a ligand for various receptors.

Sigma Receptors: Sigma receptors (σ1 and σ2) are a unique class of intracellular proteins implicated in a range of cellular functions and are overexpressed in some tumor cells wikipedia.orgnih.gov. Ligands for these receptors are structurally diverse but often feature a nitrogen atom within a cyclic or acyclic amine that is separated from an aromatic ring system by a short linker sigmaaldrich.comsigmaaldrich.com. This general pharmacophore is present in this compound, suggesting its potential as a scaffold for developing sigma receptor ligands for applications in oncology or neuroscience acs.org.

Equilibrative Nucleoside Transporters (ENTs): ENTs are membrane proteins that facilitate the transport of nucleosides and their analogues across cell membranes, playing a key role in nucleotide synthesis and the efficacy of certain chemotherapeutic drugs frontiersin.orgresearchgate.net. Research has identified a potent inhibitor of ENT1 and ENT2, named FPMINT, which is chemically described as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine nih.govnih.gov. The core of this inhibitor contains a 4-(2-fluorophenyl)piperazine moiety, which is structurally very similar to this compound. FPMINT demonstrated a concentration-dependent inhibition of nucleoside transport through both ENT1 and ENT2 nih.gov. This strong structural and functional parallel suggests that this compound is a highly relevant scaffold for designing novel ENT inhibitors.

Table 1: Inhibitory Activity of FPMINT on Equilibrative Nucleoside Transporters Data based on a structurally related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT).

| Transporter | Transport Substrate | Inhibitory Effect | Selectivity Note | Reference |

|---|---|---|---|---|

| ENT1 | [3H]uridine, [3H]adenosine | Concentration-dependent inhibition | IC50 value for ENT2 was 5-10-fold lower than for ENT1 | nih.gov |

| ENT2 | [3H]uridine, [3H]adenosine | Concentration-dependent inhibition | nih.gov |

Mechanistic Insights into Cellular Pathway Modulation

While specific studies detailing the cellular pathway modulation by this compound are not extensively available, research on the broader class of morpholine derivatives provides significant insights into their potential mechanisms of action. These compounds are known to interact with various molecular targets, thereby influencing critical cellular signaling pathways.

One of the key mechanisms by which morpholine-containing compounds exert their effects is through the inhibition of protein kinases. For instance, certain derivatives have been shown to block the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. researchgate.net By inhibiting components of this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells. researchgate.net

In the context of antimicrobial resistance, some morpholine-containing molecules have been investigated as antibiotic enhancers or adjuvants. nih.gov Molecular modeling and experimental studies have suggested that these derivatives can interact with bacterial proteins crucial for resistance. One such target is Penicillin-Binding Protein 2a (PBP2a) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com By binding to an allosteric site on PBP2a, these compounds can restore the efficacy of β-lactam antibiotics. nih.gov Furthermore, certain morpholine derivatives have been found to inhibit multidrug efflux pumps, such as the AcrAB-TolC pump in Gram-negative bacteria, which actively expel antibiotics from the bacterial cell. nih.govmdpi.com

The antifungal mode of action for some morpholine derivatives, such as amorolfine, involves the disruption of fungal cell membrane integrity by interfering with ergosterol (B1671047) biosynthesis. nih.gov This interference with fatty acid and sterol metabolism highlights another significant mechanism by which this class of compounds can modulate cellular functions. nih.gov

Research into Antimicrobial Activities of Fluorobenzyl Morpholine Derivatives

The antimicrobial potential of the morpholine scaffold is well-documented, with numerous studies exploring how different substitutions on the morpholine ring influence activity against a range of pathogens. e3s-conferences.orgrdd.edu.iq The introduction of a halogenated benzyl group, such as a fluorobenzyl or chlorobenzyl moiety, is a common strategy in medicinal chemistry to modulate the biological activity of a compound.

Studies on N-aralkyl substituted morpholine derivatives have demonstrated their potential as antibacterial agents. For example, a series of compounds derived from the reaction of 4-(2-(arylsulfamoyl)ethyl)morpholine with 2-chlorobenzyl chloride showed notable inhibitory action against various Gram-negative bacterial strains. researchgate.net

Research on other novel morpholine derivatives has also shown significant antimicrobial effects. In one study, newly synthesized morpholine compounds were tested against a panel of twenty-nine Gram-positive and Gram-negative bacteria. core.ac.uk The results, measured by the diameter of the inhibition zone, indicated a broad spectrum of activity for several of the derivatives. core.ac.ukresearchgate.net For instance, one derivative exhibited high inhibitory action against 89.61% of the tested bacterial strains, while another was highly active against 82.83% of the strains. researchgate.net

The following table summarizes the antimicrobial activity of representative morpholine derivatives against various bacterial strains, as reported in selected studies.

| Derivative Class/Compound | Test Organism | Activity Measure | Result |

| N-(2-chlorobenzyl) arylsulfamoyl ethyl morpholine | S. typhi | MIC | Good Inhibition |

| N-(2-chlorobenzyl) arylsulfamoyl ethyl morpholine | B. subtilis | MIC | Maximum Activity |

| Novel Morpholine Derivative (Compound 3) | Various Bacteria | Inhibition Zone | 16 - 31 mm |

| Novel Morpholine Derivative (Compound 6) | Various Bacteria | Inhibition Zone | High activity against 89.61% of strains |

This table is generated based on data for related morpholine derivatives, not specifically this compound.

These findings underscore the versatility of the morpholine nucleus in the development of new antimicrobial agents. The structure-activity relationship (SAR) studies suggest that substitutions on the morpholine nitrogen are critical for determining the potency and spectrum of antimicrobial activity. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Fluorine Position on the Benzyl (B1604629) Ring (e.g., ortho vs. para) on Biological Activity and Binding Affinity

The position of the fluorine atom on the benzyl ring is a critical determinant of a molecule's biological activity. The ortho, meta, and para positions each create a unique electronic and steric environment that affects how the molecule interacts with its biological target. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can alter the pKa of nearby functional groups and influence hydrogen bonding capabilities.

In the context of benzylmorpholine derivatives targeting specific receptors, the placement of a halogen substituent can dramatically alter binding affinity. For instance, in related heterocyclic compounds, moving a substituent from the para to the ortho position can lead to significant changes in activity. Studies on quinoline (B57606) derivatives, for example, have shown that compounds with a chlorine atom at the 2-position (ortho) of a phenyl ring displayed better inhibitory activities against certain enzymes compared to those with the chloro group at the 3- (meta) or 4- (para) position. This suggests that the steric and electronic influence of a halogen at the ortho position can be critical for optimal target engagement.

While direct comparative binding data for the ortho- versus para-fluoro isomers of 4-benzylmorpholine is not extensively detailed in publicly available literature, general principles of SAR suggest that the ortho-fluoro substitution in 4-(2-Fluorobenzyl)morpholine would offer a distinct conformational and electronic profile compared to its para-substituted counterpart, 4-(4-Fluorobenzyl)morpholine. This difference is expected to translate into varying binding affinities and functional activities at their respective biological targets. The ortho-positioning may influence the preferred conformation of the benzyl group relative to the morpholine (B109124) ring, potentially facilitating or hindering key interactions within a receptor's binding pocket.

Table 1: Hypothetical Comparative Activity of Fluorobenzylmorpholine Isomers This table is illustrative, based on general SAR principles, as specific comparative data for these exact compounds is not readily available.

| Compound | Fluorine Position | Expected Impact on Binding Affinity | Rationale |

|---|---|---|---|

| This compound | Ortho | Potentially higher or lower affinity depending on the specific target's topology. | The ortho-substituent can induce a specific torsion angle of the phenyl ring, which may be optimal for fitting into a constrained binding pocket. It can also engage in unique interactions with nearby residues. |

Influence of Morpholine Ring Substitutions on Target Interactions

Introducing substituents onto the morpholine ring can have several effects:

Steric Influence: Adding bulky groups can create steric hindrance, either preventing the molecule from binding or, conversely, promoting a more favorable binding pose by interacting with a hydrophobic pocket.

Altered Basicity: Substituents can modulate the pKa of the morpholine nitrogen, affecting the strength of ionic interactions.

Additional Interaction Points: Substituents can introduce new functional groups capable of forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target.

For example, SAR studies on 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have established that substitutions on both the morpholine ring and the aryl rings are critical for activity and selectivity as monoamine reuptake inhibitors. These findings underscore that modifications to the morpholine moiety are a powerful tool for fine-tuning the pharmacological profile of a lead compound.

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when binding to its receptor—the so-called "bioactive conformation." Conformational analysis, using computational methods like molecular mechanics or quantum chemistry, aims to identify the low-energy, stable conformations of a molecule.

The key rotatable bonds in this compound are the C-N bond connecting the benzyl group to the morpholine ring and the C-C bond between the phenyl ring and the methylene (B1212753) bridge. The rotation around these bonds determines the spatial orientation of the aromatic ring relative to the morpholine heterocycle. The ortho-fluorine substituent can impose steric constraints that favor certain rotational angles (torsions), leading to a more restricted set of preferred conformations compared to the non-substituted or para-substituted analogs.

This preferred conformation is critical for biological activity. For a molecule to bind with high affinity, its low-energy conformation must fit snugly into the receptor's binding site, placing key pharmacophoric features in the correct positions to interact with complementary residues on the protein. Molecular modeling studies on similar heterocyclic structures have shown that halogen substituents can have a profound effect on the preferred spatial arrangement of different parts of the molecule, which in turn correlates with biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, where the 3D arrangement of essential chemical features required for biological activity is identified from a set of active molecules. A pharmacophore model for this compound and related compounds would typically include features such as:

A Basic Nitrogen Center: The morpholine nitrogen, which is positively ionizable.

A Hydrogen Bond Acceptor: The morpholine oxygen.

An Aromatic Ring: The fluorobenzyl group.

Hydrophobic Features: The aromatic ring and potentially other nonpolar parts of the molecule.

The specific spatial relationship between these features constitutes the pharmacophore. For ligands targeting sigma receptors, a common pharmacophore model includes a basic amine and two hydrophobic/aromatic regions separated by a certain distance. This compound fits this general model well.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the same essential features and are therefore likely to be active. This approach is a powerful strategy for discovering novel chemical scaffolds. Furthermore, the model can guide the synthetic modification of the original lead compound; for instance, by suggesting where to add or modify functional groups to better match the pharmacophore and improve activity.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein researchgate.net. This method helps in understanding the binding mode and affinity, which are crucial for designing potent inhibitors or modulators. For morpholine (B109124) derivatives, docking studies have been instrumental in identifying potential therapeutic agents.

Research Findings on Analogues:

In studies targeting SARS-CoV-2, various novel morpholine derivatives were docked into the active sites of viral proteins to predict their binding scores and interaction patterns. Certain compounds showed high binding affinities, suggesting they could be potent inhibitors gyanvihar.org.

Other research on different morpholine-containing hybrids has used docking to evaluate their binding affinity against targets like bacterial Enoyl-ACP reductase and the human estrogen receptor alpha (ERα), revealing that specific substitutions on the morpholine scaffold are critical for bioactivity eurjchem.comresearchgate.net. For instance, simulations have identified key van der Waals forces, hydrogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex eurjchem.com.

A hypothetical docking study of 4-(2-Fluorobenzyl)morpholine would involve selecting a relevant protein target and using software to predict its binding pose and affinity, which would be represented by a docking score (e.g., in kcal/mol).

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights beyond the static picture provided by molecular docking mdpi.com. MD simulations can validate the stability of a docked pose and analyze the flexibility of the protein-ligand complex mdpi.com.

Research Findings on Analogues:

In a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors, MD simulations were run for 100 nanoseconds to confirm the stability of the protein-ligand interactions predicted by docking mdpi.com.

Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during simulations helps to understand how the ligand and protein atoms move and whether the complex remains stable. For some quinoline-based analogues, MD simulations have identified key amino acid residues crucial for maintaining a stable dual-inhibitor binding mode nih.gov.

An MD simulation for a this compound-protein complex would track atomic movements over time, with results typically visualized in plots showing the stability of the complex.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic properties of a molecule, providing a fundamental understanding of its structure, stability, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to compute the electronic structure of molecules nih.govrsc.org. It is employed to optimize molecular geometry and calculate vibrational frequencies and other properties.

Research Findings on Analogues:

For various chiral benzimidazoles, DFT studies using the B3LYP/6-31G(d,p) basis set have been performed to understand their structural properties and relate them to their activity as urease inhibitors researchgate.net.

In studies of other heterocyclic compounds, DFT calculations have been used to determine optimized geometrical structures and vibrational frequencies, which are then compared with experimental data from FT-IR and NMR spectra to validate the computational model nih.gov.

A DFT study on this compound would yield data on its optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict how the molecule will interact with other molecules or biological targets nih.gov.

Research Findings on Analogues:

For certain benzimidazole (B57391) derivatives, HOMO-LUMO analysis has been computed to gain insights into their chemical reactivity and stability researchgate.net.

In a study on an isoindole derivative, DFT was used to show that the HOMO was located over the substituted aromatic ring, while the LUMO was present mainly over the indole (B1671886) side, with MEP analysis pointing to the reactive corners of the molecule nih.gov.

For this compound, these calculations would predict its reactivity profile. An MEP map would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring, indicating sites susceptible to electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the structural or physicochemical properties of a set of compounds with their biological activities pensoft.net. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds.

Research Findings on Analogues:

A 3D-QSAR analysis was performed on a series of morpholine and 1,4-oxazepane (B1358080) derivatives to understand the structural requirements for their affinity to the dopamine (B1211576) D4 receptor. The model identified that regions around the benzyl (B1604629) group and the morpholine ring were important for activity nih.govacs.org.

For thiazole (B1198619) derivatives containing a morpholine moiety, QSAR analysis helped establish that antioxidant activity was influenced by molecular descriptors such as area, volume, lipophilicity, and the magnitude of the dipole moment pensoft.net.

To develop a QSAR model applicable to this compound, it would need to be included in a training set of structurally related compounds with measured biological activity against a specific target.

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Early Research Phases

Predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties in silico is crucial in the early phases of drug discovery to filter out candidates with poor pharmacokinetic profiles mdpi.comsemanticscholar.org. Various software tools and models are available to predict properties like oral bioavailability, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 enzymes.

Research Findings on Analogues:

For a series of novel morpholine-appended 1,2,3-triazole analogues, in silico ADME predictions supported their drug-likeness properties researchgate.net.

In a study of melatonin (B1676174) derivatives, ADME predictions using SwissADME software revealed that all compounds met the criteria for good oral bioavailability and could be considered as CNS drugs, as they were predicted to cross the BBB and not be substrates for P-glycoprotein efflux nih.gov.

A predictive analysis of this compound would likely involve calculating key physicochemical properties and applying established rules like Lipinski's Rule of Five to assess its potential as an orally bioavailable drug.

Advanced Analytical Methodologies in Characterization and Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-(2-Fluorobenzyl)morpholine. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different kinds of protons and their relative arrangements. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the fluorobenzyl group, the benzylic methylene (B1212753) protons, and the protons of the morpholine (B109124) ring. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzylic protons (Ar-CH₂-N) are expected to appear as a singlet around δ 3.5 ppm. The morpholine ring protons generally show two distinct multiplets corresponding to the methylene groups adjacent to the nitrogen atom (δ ~2.5 ppm) and the oxygen atom (δ ~3.7 ppm). researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would display signals for the six aromatic carbons, the benzylic carbon, and the two unique methylene carbons of the morpholine ring. The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), a characteristic feature that aids in assignment. Aromatic carbons typically resonate between δ 110-165 ppm, while the benzylic carbon signal is expected around δ 60-65 ppm. The morpholine carbons adjacent to nitrogen and oxygen are anticipated at approximately δ 54 ppm and δ 67 ppm, respectively. compoundchem.comchemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is highly specific for observing the fluorine atom. The spectrum for this compound would show a single signal, as there is only one fluorine atom. The chemical shift of this signal, typically in the range of δ -110 to -120 ppm (relative to CFCl₃), is sensitive to the electronic environment on the aromatic ring and confirms the presence of the fluorine substituent.

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄F) | 7.0 - 7.5 | Multiplet (m) |

| ¹H | Benzylic (-CH₂-) | ~ 3.5 | Singlet (s) |

| ¹H | Morpholine (-N-CH₂-) | ~ 2.5 | Triplet (t) or Multiplet (m) |

| ¹H | Morpholine (-O-CH₂-) | ~ 3.7 | Triplet (t) or Multiplet (m) |

| ¹³C | Aromatic (C-F) | 160 - 164 | Doublet (d, ¹JCF) |

| ¹³C | Aromatic (CH) | 115 - 132 | Multiple signals |

| ¹³C | Aromatic (C-CH₂) | 125 - 130 | Singlet (s) or Doublet (d) |

| ¹³C | Benzylic (-CH₂-) | 60 - 65 | Singlet (s) |

| ¹³C | Morpholine (-N-CH₂-) | ~ 54 | Singlet (s) |

| ¹³C | Morpholine (-O-CH₂-) | ~ 67 | Singlet (s) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and for gaining structural insights through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. The calculated exact mass for the protonated molecule [M+H]⁺, C₁₁H₁₅FNO⁺, is 196.1132 Da. An experimental HRMS value matching this theoretical mass would unequivocally confirm the compound's elemental composition.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically generating the protonated molecular ion [M+H]⁺. In tandem MS (MS/MS) experiments, this ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. The most probable fragmentation pathway involves the cleavage of the benzylic carbon-nitrogen bond, which is the weakest bond in the molecule. This would lead to the formation of two primary fragment ions: the 2-fluorobenzyl cation and the neutral morpholine molecule, or the morpholinium cation and a neutral 2-fluorobenzyl radical.

Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₅FNO⁺ | 196.11 | Protonated molecular ion |

| Fragment 1 | C₇H₆F⁺ | 109.04 | 2-Fluorobenzyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule, as each type of bond vibrates at a characteristic frequency. vscht.czlibretexts.org

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and benzylic methylene groups appear just below 3000 cm⁻¹. masterorganicchemistry.com

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring.

C-O-C Stretching: A strong, prominent band corresponding to the C-O-C ether linkage of the morpholine ring is expected in the 1115-1125 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond appears in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

C-F Stretching: A strong absorption band in the 1200-1250 cm⁻¹ range would be indicative of the C-F bond on the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3010 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-F Stretch | Aryl-Fluoride | 1200 - 1250 | Strong |

| C-O-C Stretch | Ether (Morpholine) | 1115 - 1125 | Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a detailed map of electron density can be generated, from which an atomic model of the molecule can be built.

Molecular Conformation: It would confirm the expected chair conformation of the morpholine ring and reveal the precise orientation of the 2-fluorobenzyl substituent relative to the ring.

Bond Parameters: Highly accurate measurements of all bond lengths, bond angles, and torsion angles would be obtained.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice and identify any significant non-covalent interactions, such as weak C-H···F or C-H···O hydrogen bonds, which govern the solid-state architecture.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating mixtures and are widely used to assess the purity of this compound and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a non-volatile compound. A typical method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The aromatic ring allows for sensitive detection using an ultraviolet (UV) detector. A pure sample would ideally show a single, sharp peak at a characteristic retention time. The area of this peak is proportional to the concentration, allowing for quantitative purity assessment against a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS is exceptionally useful for monitoring the progress of a chemical reaction. Aliquots can be taken from the reaction mixture over time and analyzed to track the disappearance of starting materials and the appearance of the desired product, this compound. The mass spectrometer provides molecular weight information for each peak separated by the LC, enabling the identification of the product as well as any intermediates or byproducts, which is invaluable for optimizing reaction conditions.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Complex 4-(2-Fluorobenzyl)morpholine Architectures

The advancement of synthetic organic chemistry is paramount to unlocking the full potential of the this compound core. While classical methods for the synthesis of morpholine (B109124) derivatives are well-established, future research will likely focus on the development of more sophisticated and efficient strategies to generate structurally diverse and complex analogs.

Key areas of focus will include:

Asymmetric Synthesis: The development of stereoselective methods to introduce chirality into the morpholine ring or its substituents will be crucial for interacting with specific biological targets. This could involve the use of chiral catalysts or starting materials to control the three-dimensional arrangement of atoms.

Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as cascade or tandem reactions, can significantly improve synthetic efficiency, reduce waste, and allow for the rapid assembly of complex molecular architectures from simple precursors. nih.gov

Solid-Phase Synthesis: The adaptation of synthetic routes to solid-phase methodologies can facilitate the creation of large libraries of this compound derivatives for high-throughput screening. nih.gov This approach simplifies purification and allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

Late-Stage Functionalization: Developing methods to selectively modify the this compound scaffold at a late stage of the synthesis offers a powerful tool to quickly generate a diverse range of analogs without having to redesign the entire synthetic route. This could involve C-H activation or other modern synthetic techniques.

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Synthesis | Methods that produce a specific stereoisomer of a chiral molecule. | Improved target selectivity and reduced off-target effects. |

| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single reaction vessel. nih.gov | Increased efficiency, reduced waste, and rapid generation of molecular complexity. nih.gov |

| Solid-Phase Synthesis | Synthesis where molecules are covalently bound to a solid support material. nih.gov | Facilitates library synthesis and purification. nih.gov |

| Late-Stage Functionalization | Introduction of functional groups into a complex molecule at a late stage of the synthesis. | Rapid diversification of lead compounds. |

Exploration of New Biological Targets and Mechanisms of Action for Fluorobenzyl Morpholine Scaffolds

The versatility of the morpholine scaffold has been demonstrated by its presence in drugs targeting a wide array of biological systems. nih.govresearchgate.netdrugbank.com For the this compound framework, a systematic and broad-based exploration of new biological targets is a logical and promising future direction.

Future research in this area could involve:

Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired phenotypic change without a preconceived notion of the target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Target Deconvolution: Once a hit is identified through phenotypic screening, various techniques such as affinity chromatography, proteomics, and genetic approaches can be used to identify the specific biological target or targets responsible for the observed effect.

Mechanism of Action Studies: Detailed biochemical and biophysical studies will be essential to elucidate how these molecules interact with their targets at a molecular level. This knowledge is crucial for optimizing lead compounds and understanding their biological effects. researchgate.net

Expansion to New Therapeutic Areas: While morpholine derivatives have been explored in areas like oncology and neurodegenerative diseases, there is significant potential to investigate their utility in other areas such as infectious diseases, metabolic disorders, and inflammatory conditions. nih.govnih.gov For instance, derivatives have been synthesized and evaluated for their potential as anti-mycobacterial and antimalarial agents. researchgate.net

| Target Class | Therapeutic Area | Rationale |

|---|---|---|

| Kinases | Oncology, Inflammation | The morpholine ring is a known pharmacophore that interacts with the hinge region of many kinases. nih.gov |

| G-Protein Coupled Receptors (GPCRs) | Neuroscience, Cardiovascular | The structural features of the scaffold are suitable for interaction with the binding pockets of various GPCRs. |

| Ion Channels | Pain, Neurological Disorders | Morpholine derivatives have shown activity at neuronal ion channels. researchgate.net |

| Epigenetic Targets | Oncology, Rare Diseases | The scaffold could be modified to interact with enzymes involved in epigenetic regulation. |

Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational and experimental methods has become a cornerstone of modern drug discovery. nih.gov For the this compound scaffold, integrating these approaches can significantly accelerate the identification and optimization of new drug candidates.

Future directions include:

In Silico Screening: Utilizing computational models to screen vast virtual libraries of this compound derivatives against the three-dimensional structures of biological targets. This can help prioritize compounds for synthesis and experimental testing. mspsss.org.ua

Molecular Dynamics Simulations: Performing simulations to understand the dynamic behavior of the ligand-target complex over time. This can provide insights into binding stability and the role of conformational changes in molecular recognition. acs.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs. nih.gov

Artificial Intelligence and Machine Learning: Employing AI and machine learning algorithms to analyze large datasets from high-throughput screening and other experimental assays to identify subtle structure-activity relationships and guide the design of new molecules with improved properties.

Advanced Applications in Chemical Biology beyond Traditional Pharmaceutical Research

The utility of the this compound scaffold is not limited to the development of therapeutics. These molecules can also serve as valuable tools in the field of chemical biology to probe and understand complex biological processes.

Emerging applications include:

Chemical Probes: Designing and synthesizing derivatives that can be used to selectively inhibit or activate a specific biological target in a cellular or in vivo context. This allows researchers to study the function of that target in a controlled manner.

Imaging Agents: Incorporating fluorescent dyes or radioisotopes into the this compound structure to create imaging agents for techniques like positron emission tomography (PET) or fluorescence microscopy. These agents can be used to visualize the distribution and activity of a target in living systems.

Affinity-Based Probes: Developing derivatives that can be used for affinity-based protein profiling to identify the targets of bioactive compounds or to map protein-protein interaction networks.

Targeted Drug Delivery: Using the this compound scaffold as a targeting moiety to deliver a therapeutic payload to specific cells or tissues, thereby increasing efficacy and reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。